molecular formula C6H3N3O2 B12277158 6-Nitronicotinonitrile

6-Nitronicotinonitrile

Cat. No.: B12277158
M. Wt: 149.11 g/mol
InChI Key: VLRBGTPNHRUFTB-UHFFFAOYSA-N
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Description

6-Nitronicotinonitrile is a chemical compound with the molecular formula C6H3N3O2 It is a derivative of nicotinonitrile, characterized by the presence of a nitro group at the 6th position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Nitronicotinonitrile typically involves the nitration of nicotinonitrile. One common method includes the reaction of 5-nitronicotinic acid with thionyl chloride, followed by treatment with hydroxylamine hydrochloride. The resulting compound can be purified through crystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 6-Nitronicotinonitrile undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents such as potassium permanganate.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed:

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of 6-aminonicotinonitrile.

    Substitution: Formation of various substituted nicotinonitrile derivatives.

Scientific Research Applications

6-Nitronicotinonitrile has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Nitronicotinonitrile involves its interaction with specific molecular targets and pathways. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. These interactions can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

    6-Hydroxy-5-nitronicotinonitrile: Similar structure but with a hydroxyl group at the 5th position.

    4-Bromo-6-nitronicotinonitrile: Contains a bromine atom at the 4th position.

Uniqueness: 6-Nitronicotinonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C6H3N3O2

Molecular Weight

149.11 g/mol

IUPAC Name

6-nitropyridine-3-carbonitrile

InChI

InChI=1S/C6H3N3O2/c7-3-5-1-2-6(8-4-5)9(10)11/h1-2,4H

InChI Key

VLRBGTPNHRUFTB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1C#N)[N+](=O)[O-]

Origin of Product

United States

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